molecular formula C15H30O5P- B14598303 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate CAS No. 61010-66-0

2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate

Cat. No.: B14598303
CAS No.: 61010-66-0
M. Wt: 321.37 g/mol
InChI Key: CWFREBVLRBOISY-UHFFFAOYSA-M
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Description

2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is a complex organic compound with a unique structure It is characterized by the presence of multiple methyl groups and a phosphate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethyl-5-oxohexanoic acid with 2,4-dimethylpentan-3-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate ester group, leading to the formation of different phosphate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various phosphate esters.

Scientific Research Applications

2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphate ester groups into molecules.

    Biology: Studied for its potential role in biochemical pathways involving phosphate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester bonds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate involves its interaction with molecular targets through its phosphate ester group. This group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-5-oxohexan-3-yl phosphate
  • 2,4-Dimethylpentan-3-yl phosphate
  • 2,3-Dimethyl-5-oxohexanoic acid

Uniqueness

2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is unique due to its specific combination of functional groups and structural features. The presence of multiple methyl groups and a phosphate ester group provides it with distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61010-66-0

Molecular Formula

C15H30O5P-

Molecular Weight

321.37 g/mol

IUPAC Name

(2,3-dimethyl-5-oxohexan-3-yl) 2,4-dimethylpentan-3-yl phosphate

InChI

InChI=1S/C15H31O5P/c1-10(2)14(11(3)4)19-21(17,18)20-15(8,12(5)6)9-13(7)16/h10-12,14H,9H2,1-8H3,(H,17,18)/p-1

InChI Key

CWFREBVLRBOISY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C(C)C)OP(=O)([O-])OC(C)(CC(=O)C)C(C)C

Origin of Product

United States

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